- CAS No. 65122-05-6](/img/structure/B14484288.png)
Diazene, [(1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl](2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- is a chemical compound with a complex structure that includes both diazene and indenylidene groups
Métodos De Preparación
The synthesis of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves several steps. One common method includes the reaction of 1,3-dihydro-1,1,3-trimethyl-2H-indene with a suitable diazene precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Análisis De Reacciones Químicas
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar compounds to Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- include:
1,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: This compound shares a similar indenylidene structure but lacks the diazene group.
1,3,3-Trimethyl-1-phenylindane: Another similar compound with a related structure but different functional groups.
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound has a similar core structure but includes a nitro group and a spiro linkage.
The uniqueness of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- lies in its combination of diazene and indenylidene groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65122-05-6 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-[(1,3,3-trimethyl-1H-inden-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C20H22N2O/c1-14-15-9-5-6-10-16(15)20(2,3)17(14)13-21-22-18-11-7-8-12-19(18)23-4/h5-14H,1-4H3 |
Clave InChI |
ODIHWNINJINILN-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(C1=CN=NC3=CC=CC=C3OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



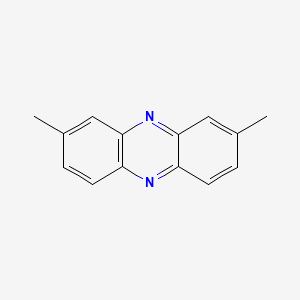
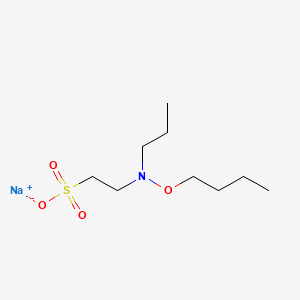
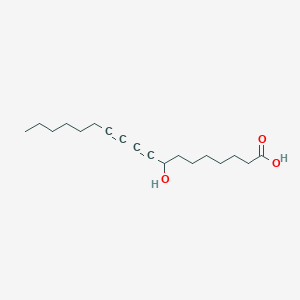
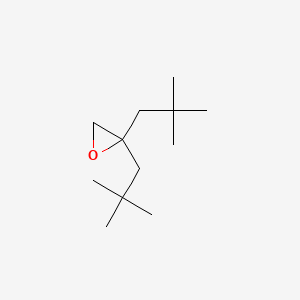
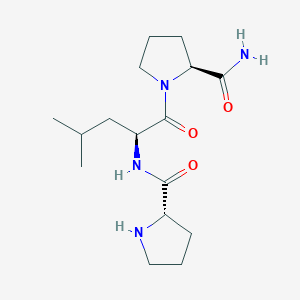
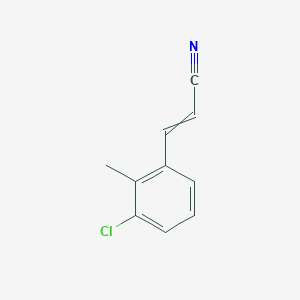
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
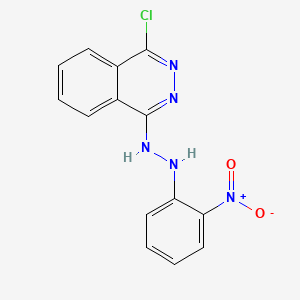
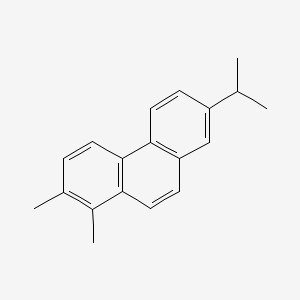


![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)

